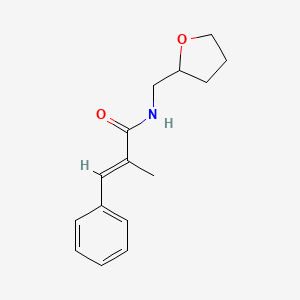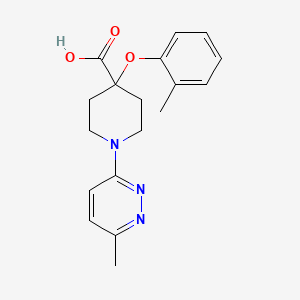![molecular formula C18H14INO3 B5406927 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5406927.png)
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also features a hydroxy, iodo, and methoxy-substituted phenyl group attached to an ethenyl linkage, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethenyl Linkage: The ethenyl linkage can be introduced through a Heck reaction, where a halogenated quinoline derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Substitution Reactions: The hydroxy, iodo, and methoxy groups can be introduced through various substitution reactions. For example, the hydroxy group can be introduced through a nucleophilic substitution reaction using a suitable hydroxylating agent, while the iodo and methoxy groups can be introduced through electrophilic substitution reactions using iodine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative with an ethyl linkage.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may bind to viral proteins, preventing viral replication.
類似化合物との比較
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents, such as chloroquine and quinine.
Phenyl Ethenyl Derivatives: Compounds with a similar phenyl ethenyl linkage but different substituents, such as stilbenes and chalcones.
Hydroxy, Iodo, and Methoxy Substituted Compounds: Compounds with similar hydroxy, iodo, and methoxy substituents but different core structures, such as iodovanillin and methoxyphenols.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO3/c1-23-17-9-11(8-14(19)18(17)22)6-7-12-10-16(21)13-4-2-3-5-15(13)20-12/h2-10,22H,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCUNXBUQIVDA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B5406855.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B5406857.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![2-[[(E)-3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5406872.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)
![N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5406881.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5406910.png)
![6-(3-Bromo-4-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406922.png)

![2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5406941.png)
